3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Overview
Description
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the third position and three methyl groups at the fifth, sixth, and seventh positions of the naphthyridine ring. The compound also contains a carbonyl group at the second position, making it a ketone derivative. The molecular formula of this compound is C11H11BrN2O, and it has a molecular weight of 267.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products with additional functional groups.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as light-emitting diodes and molecular sensors
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the carbonyl group can influence the compound’s reactivity and binding affinity. Further studies are needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with a similar core structure but lacking the bromine and methyl substitutions.
5,6,7-Trimethyl-1,2-dihydro-1,8-naphthyridin-2-one: A derivative without the bromine atom.
3-Bromo-1,8-naphthyridine: A compound with a bromine atom but lacking the methyl groups.
Uniqueness
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one is unique due to the specific combination of substituents on the naphthyridine ring. The presence of the bromine atom and three methyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFVMKTIYMDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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